molecular formula C19H21NOS B195882 Dothiepin sulfoxide CAS No. 1447-71-8

Dothiepin sulfoxide

Cat. No.: B195882
CAS No.: 1447-71-8
M. Wt: 311.4 g/mol
InChI Key: NBNPVRZHUPMVQS-GZTJUZNOSA-N
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Description

Dothiepin sulfoxide, also known as dosulepin sulfoxide, is a metabolite of the tricyclic antidepressant dothiepin (also known as dosulepin). Dothiepin is primarily used in the treatment of major depressive disorder and has anxiolytic properties. This compound is formed through the oxidation of dothiepin and has a significantly reduced pharmacological activity compared to its parent compound .

Mechanism of Action

Target of Action

Dothiepin Sulfoxide, also known as Dosulepin, primarily targets the noradrenaline transporter (NAT) and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of biogenic amines, which are neurotransmitters involved in various brain functions .

Mode of Action

This compound acts by inhibiting the reuptake activity of NAT and SERT . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing their neurotransmission . It also binds to muscarinic acetylcholine receptors, causing antimuscarinic side effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic and noradrenergic neurotransmission . By inhibiting the reuptake of serotonin and noradrenaline, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Pharmacokinetics

This compound is metabolized in the liver through processes such as N-demethylation, S-oxidation, and glucuronidation . The bioavailability of this compound is around 30% . It has a protein binding capacity of 84% . The elimination half-life of this compound is between 22.7 to 25.5 hours , and it is excreted mainly through urine (56%) and feces (15%) .

Result of Action

The inhibition of serotonin and noradrenaline reuptake by this compound leads to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced serotonergic and noradrenergic neurotransmission, which can alleviate symptoms of depression . Its interaction with muscarinic acetylcholine receptors can lead to antimuscarinic side effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, personal, social, and environmental factors that contributed to the patient’s depression that are still present (e.g., unemployment, stress, financial problems, social isolation, poverty) can affect the drug’s efficacy . Additionally, the drug’s toxicity and risk of overdose can be influenced by factors such as the patient’s overall health status, presence of cardiac disease, and concurrent use of other medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dothiepin sulfoxide is synthesized through the oxidation of dothiepin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve multiple steps, including crystallization and distillation, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Dothiepin sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dothiepin sulfoxide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Dothiepin: The parent compound with higher pharmacological activity.

    Northiaden: A metabolite of dothiepin with potent activity as a norepinephrine reuptake inhibitor.

    Doxepin: A structurally related tricyclic antidepressant with similar therapeutic effects.

    Amitriptyline: Another tricyclic antidepressant with comparable efficacy

Uniqueness

Dothiepin sulfoxide is unique due to its reduced pharmacological activity compared to its parent compound and other similar tricyclic antidepressants. This reduced activity makes it a valuable reference compound in the study of drug metabolism and pharmacokinetics .

Properties

IUPAC Name

(3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-22(21)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNPVRZHUPMVQS-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

749-48-4 (monosuccinate)
Record name Dothiepin sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447-71-8, 42046-35-5
Record name Dothiepin sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dothiepin sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042046355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethylpropylamine S-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3E)-N,N-dimethyl-3-(5-oxo-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOTHIEPIN SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L9S2WE89J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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